molecular formula C9H12O B053829 1-Ethynyl-4-methylcyclohex-3-en-1-ol CAS No. 123217-94-7

1-Ethynyl-4-methylcyclohex-3-en-1-ol

Cat. No. B053829
M. Wt: 136.19 g/mol
InChI Key: BLWNHDGZRRRBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-4-methylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C9H12O. It is also known as EMCH and has a unique structure that makes it an important compound in scientific research. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism Of Action

The mechanism of action of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood. However, it is believed to act as a nucleophile in various reactions, including Michael addition and alkylation reactions.

Biochemical And Physiological Effects

1-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility. It can be used as a building block for the synthesis of a range of compounds, making it a valuable tool for chemical synthesis. However, its limitations include its toxicity and potential for side effects, which must be carefully considered when using this compound in laboratory experiments.

Future Directions

There are many potential future directions for research on 1-Ethynyl-4-methylcyclohex-3-en-1-ol. One promising area of research is its use in the development of new drugs for the treatment of various diseases. It may also be used to synthesize new materials with unique properties, such as conductive polymers and advanced materials for electronics. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-Ethynyl-4-methylcyclohex-3-en-1-ol involves the reaction of 4-methylcyclohex-3-en-1-one with acetylene in the presence of a base catalyst. The reaction produces the desired compound as a yellow liquid with a characteristic odor.

Scientific Research Applications

1-Ethynyl-4-methylcyclohex-3-en-1-ol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. It has been used to synthesize a range of compounds, including natural products, pharmaceuticals, and agrochemicals.

properties

CAS RN

123217-94-7

Product Name

1-Ethynyl-4-methylcyclohex-3-en-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-ethynyl-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-9(10)6-4-8(2)5-7-9/h1,4,10H,5-7H2,2H3

InChI Key

BLWNHDGZRRRBEW-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)(C#C)O

Canonical SMILES

CC1=CCC(CC1)(C#C)O

synonyms

3-Cyclohexen-1-ol, 1-ethynyl-4-methyl- (9CI)

Origin of Product

United States

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